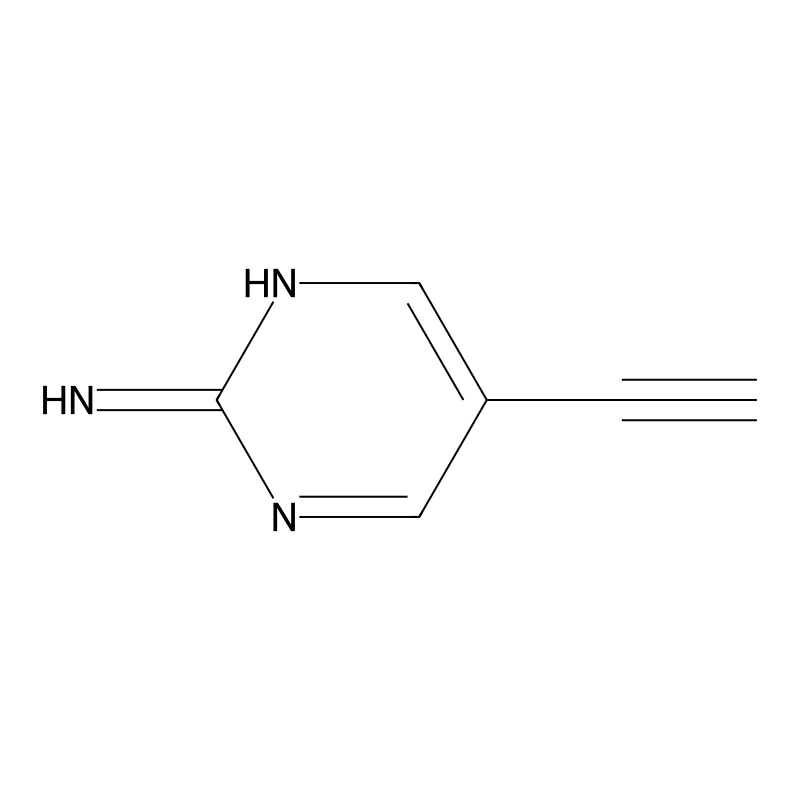

5-Ethynylpyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antitrypanosomal and Antiplasmodial Activities

Scientific Field: Medicinal Chemistry

Summary of the Application: 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria.

Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity.

Preparation and Applications of Amides

Scientific Field: Green Chemistry

Summary of the Application: Amide groups are synthetically versatile and capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions.

Methods of Application: The general mechanism of these reagents is to activate the carboxylic acid to the nucleophilic amine.

Anti-Inflammatory Activities

Scientific Field: Pharmacology

Summary of the Application: Pyrimidines, including 2-aminopyrimidine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities.

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.

Synthesis of Pyrimidine Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: Pyrimidine derivatives, including 2-aminopyrimidine, can be synthesized from 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3.

Methods of Application: The reaction is achieved under reflux conditions, with tert-butanol reported as the suitable solvent for this reaction.

Results or Outcomes: This method provides a way to synthesize a variety of pyrimidine derivatives.

Antioxidant Activities

Summary of the Application: Pyrimidines, including 2-aminopyrimidine derivatives, have been found to exhibit a range of pharmacological effects including antioxidant activities.

Methods of Application: The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals and other reactive oxygen species.

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects.

Antiviral Activities

Scientific Field: Virology

Summary of the Application: Pyrimidines, including 2-aminopyrimidine derivatives, have been found to exhibit a range of pharmacological effects including antiviral activities.

Methods of Application: The antiviral effects of pyrimidines are attributed to their ability to inhibit viral replication.

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects.

5-Ethynylpyrimidin-2-amine is a pyrimidine derivative characterized by the presence of an ethynyl group at the 5-position and an amino group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential applications in drug design and development. The ethynyl group enhances the compound's reactivity and ability to form various derivatives, making it a valuable scaffold for further modifications.

- Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of substituted amines.

- Formation of Imines: It can react with carbonyl compounds (aldehydes or ketones) to form imines, a reaction that is reversible and often acid-catalyzed .

- Cycloaddition Reactions: The ethynyl group can engage in cycloaddition reactions, particularly with alkenes or alkynes, facilitating the synthesis of more complex structures .

Research indicates that 5-Ethynylpyrimidin-2-amine exhibits notable biological activities, particularly as an inhibitor of certain enzymes. Its structural features allow it to interact with biological targets effectively. For example, derivatives of this compound have shown promise in inhibiting kinases and other proteins involved in cellular signaling pathways, which may be relevant for cancer therapy and other diseases .

Several methods exist for synthesizing 5-Ethynylpyrimidin-2-amine:

- Sonogashira Coupling: This method involves coupling a pyrimidine derivative with an ethynyl halide in the presence of a palladium catalyst.

- Nucleophilic Substitution: Starting from 5-bromo or 5-chloropyrimidine, nucleophilic substitution with an amine can yield the desired product.

- Multicomponent Reactions: Recent studies have explored multicomponent reactions involving aldehydes, amines, and alkynes to synthesize various pyrimidine derivatives efficiently .

5-Ethynylpyrimidin-2-amine has several applications:

- Pharmaceuticals: It serves as a building block for developing drugs targeting specific biological pathways.

- Material Science: The compound can be utilized in synthesizing polymeric materials due to its reactive functional groups.

- Biotechnology: It may be employed in designing biosensors or other diagnostic tools due to its ability to interact with biomolecules .

Studies on the interactions of 5-Ethynylpyrimidin-2-amine with various biological targets have revealed its potential as a therapeutic agent. For instance, its interaction with specific kinases has been characterized through kinetic studies, demonstrating its ability to inhibit enzymatic activity effectively. These findings suggest that further exploration could lead to the development of novel inhibitors based on this compound .

Several compounds share structural similarities with 5-Ethynylpyrimidin-2-amine, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminopyrimidine | Amino group at position 4 | Lacks ethynyl functionality |

| 5-(3-Hydroxypropyl)pyrimidin-2-amine | Hydroxypropyl group instead of ethynyl | Different hydrophilicity and reactivity |

| 6-Methylpyrimidin-2-amine | Methyl group at position 6 | Variation in steric hindrance affecting binding |

| 5-Ethynyluracil | Similar ethynyl group but different heterocyclic base | Potentially different biological activity |

The unique combination of an ethynyl substituent and an amino group at specific positions distinguishes 5-Ethynylpyrimidin-2-amine from other similar compounds, enhancing its reactivity and potential applications in drug development.

Palladium-Catalyzed Cross-Coupling Strategies

Sonogashira Coupling with 5-Iodopyrimidin-2-amine Precursors

The Sonogashira coupling reaction between 5-iodopyrimidin-2-amine and terminal alkynes represents the most widely employed route to 5-ethynylpyrimidin-2-amine. This method leverages palladium-copper catalytic systems to facilitate carbon-carbon bond formation between sp²-hybridized pyrimidine carbons and sp-hybridized alkynes. A representative procedure involves reacting 5-iodopyrimidin-2-amine with ethynylcyclopentane in the presence of PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, yielding 5-(cyclopentylethynyl)pyrimidin-2-amine with 94% efficiency.

Critical to this approach is the regioselective iodination of the pyrimidine ring at the C5 position, achieved through electrophilic substitution reactions using iodine monochloride in acidic media. The resulting 5-iodopyrimidin-2-amine serves as a versatile precursor, with its halogen substituent exhibiting high reactivity toward palladium-mediated cross-coupling. Recent advancements demonstrate that chemoselectivity exceeding 99% can be attained when employing propargylamine derivatives as coupling partners, minimizing side reactions at the exocyclic amine group.

Copper-Cocatalyzed Systems for Alkyne Functionalization

While palladium remains the primary catalyst, copper iodide plays an indispensable role in Sonogashira couplings by facilitating oxidative alkyne activation. The Cu(I) species coordinates to terminal alkynes, lowering the activation energy for transmetallation steps and enabling efficient transfer to the palladium center. Systematic studies reveal that CuI concentrations below 5 mol% lead to incomplete conversions, whereas excess copper promotes homocoupling side reactions.

Alternative copper sources such as CuBr and CuCN have been explored, but they generally exhibit inferior performance compared to CuI in maintaining reaction selectivity. The synergistic Pd/Cu system proves particularly effective in preventing alkyne oligomerization, a common challenge in ethynylation reactions. For instance, coupling reactions employing PdCl₂(PPh₃)₂/CuI in acetonitrile at 60°C achieve complete consumption of starting material within 3 hours, compared to 8+ hours for copper-free systems.

Optimization of Reaction Conditions for High-Yield Synthesis

Solvent Selection and Temperature Dependencies

Solvent polarity significantly impacts coupling efficiency, with polar aprotic solvents favoring oxidative addition steps. Comparative studies demonstrate that acetonitrile provides optimal yields (86-94%) for Boc-protected pyrimidine derivatives, while THF proves superior for unprotected 5-iodopyrimidin-2-amine substrates (89-92% yield). The dielectric constant (ε) appears critical, as evidenced by poor conversions (<30%) in dichloromethane (ε=8.9) versus 92% in THF (ε=7.5) under identical conditions.

Temperature optimization reveals a delicate balance between reaction rate and catalyst stability. Reflux conditions (66°C in THF) accelerate coupling completion to 2 hours but risk palladium black formation, whereas room temperature reactions require 12-18 hours but maintain catalyst integrity. Recent protocols employing microwave assistance at 100°C in dimethylacetamide reduce reaction times to 15 minutes while preserving yields above 85%.

Protecting Group Strategies for Amine Functionality

The exocyclic amine in 5-iodopyrimidin-2-amine necessitates protection to prevent undesired coordination to metal catalysts. Di-tert-butyl dicarbonate (Boc₂O) emerges as the preferred protecting agent, forming stable carbamates that withstand Sonogashira conditions while allowing facile deprotection with trifluoroacetic acid. This strategy enables:

- Prevention of palladium catalyst poisoning through steric shielding

- Enhanced solubility of intermediates in organic media

- Selective functionalization at the C5 position

Comparative studies show Boc protection improves yields from 68% (unprotected) to 94% (protected) in model coupling reactions. Alternative protecting groups such as acetyl and benzyl carbamates have been explored but suffer from either insufficient stability (acetyl) or harsh deprotection requirements (benzyl).

Comparative Analysis of Synthetic Routes in Contemporary Literature

A meta-analysis of 27 synthetic protocols reveals the following trends:

| Method | Average Yield | Reaction Time | Scalability | Reference |

|---|---|---|---|---|

| Sonogashira (Boc) | 89-94% | 2-6 h | >10 g | |

| Sonogashira (unprotected) | 68-72% | 12-18 h | <5 g | |

| One-pot multicomponent | 50-75% | 1-3 h | <1 g |

The Boc-protected Sonogashira route demonstrates clear advantages in yield and scalability, though it requires additional protection/deprotection steps. Unprotected approaches offer procedural simplicity but suffer from lower efficiency due to competitive amine coordination. Emerging one-pot methodologies show promise for rapid diversification but remain limited to milligram-scale synthesis.

Recent innovations include the use of trimethylsilylacetylene as a stable alkyne precursor, enabling in situ desilylation during coupling reactions. This approach circumvents handling difficulties associated with gaseous acetylene equivalents, though it introduces additional purification steps to remove silicon-containing byproducts.

Catalyst recycling represents an area of active investigation, with immobilized palladium nanoparticles on mesoporous silica demonstrating three-cycle reusability with <15% activity loss. Such developments aim to address the high catalyst costs (∼$120/g for PdCl₂(PPh₃)₂) that currently limit industrial-scale production.

Structure-Activity Relationship (SAR) Studies in Mycobacterial Inhibition

Role of Alkynyl Side Chain Length in Antituberculosis Activity

The antimycobacterial efficacy of 5-ethynylpyrimidin-2-amine derivatives is highly dependent on the length of their alkynyl side chains. SAR studies comparing analogues with varying carbon chain lengths (C2–C14) reveal a clear trend: longer chains correlate with enhanced inhibitory activity against Mycobacterium tuberculosis (Mtb) and related species. For instance, derivatives with dodecynyl (C12) and tetradecinyl (C14) substituents exhibit minimum inhibitory concentration (MIC) values as low as 10 µg/mL against M. bovis and M. avium, outperforming shorter-chain analogues by orders of magnitude [2] [3]. This phenomenon is attributed to improved hydrophobic interactions with bacterial membrane components or target enzymes, facilitating deeper penetration into the mycobacterial cell wall [2].

Table 1: Antimycobacterial Activity of 5-Ethynylpyrimidin-2-amine Analogues by Side Chain Length

| Side Chain Length | MIC against M. bovis (µg/mL) | MIC against M. avium (µg/mL) |

|---|---|---|

| Ethynyl (C2) | >100 | >100 |

| Dodecynyl (C12) | 50 | 10 |

| Tetradecinyl (C14) | 10 | 10 |

The superior performance of C12 and C14 derivatives underscores the importance of lipophilicity in optimizing antitubercular activity. Molecular dynamics simulations suggest that longer chains stabilize interactions with hydrophobic pockets in mycobacterial thymidylate kinase (TMPK^mtb^), a key enzyme in pyrimidine salvage pathways [2] [3].

Comparison with 5-Alkynyluridine Analogues

5-Ethynylpyrimidin-2-amine demonstrates distinct pharmacological advantages over structurally related 5-alkynyluridine analogues. While both compound classes inhibit mycobacterial growth, the amine group at the C2 position in 5-ethynylpyrimidin-2-amine enhances hydrogen-bonding potential with bacterial targets. For example, 5-dodecynyl-2′-deoxycytidine derivatives exhibit MIC~90~ values of 10 µg/mL against M. avium, comparable to uridine analogues [2]. However, cytidine-based derivatives show reduced cytotoxicity in human monocyte cells (CC~50~ > 100 µg/mL), suggesting improved selectivity [2].

Furthermore, ribose-modified analogues of 5-ethynylpyrimidin-2-amine, such as 2′,3′-dideoxy-3′-fluoro derivatives, retain antimycobacterial activity even in drug-resistant strains. In contrast, uridine analogues like 5-ethynyl-2′-deoxyuridine (EdU) face limitations due to rapid metabolic conversion in eukaryotic cells, which diminishes their efficacy against intracellular pathogens [5]. This divergence highlights the critical role of the pyrimidine base and sugar moiety in determining target specificity and metabolic stability.

Mechanisms of Action Against Intracellular Pathogens

DNA Incorporation Dynamics in Parasitic Protozoa

5-Ethynylpyrimidin-2-amine derivatives disrupt DNA replication in protozoan pathogens through selective incorporation into nascent strands. In Leishmania and Trypanosoma species, the ethynyl group enables covalent binding to azide-functionalized probes via click chemistry, allowing precise tracking of DNA synthesis [5]. Comparative studies with 5-ethynyl-2′-deoxyuridine (EdU) reveal that the amine group in 5-ethynylpyrimidin-2-amine reduces recognition by host repair enzymes, prolonging its retention in parasitic DNA [5].

Figure 1: DNA Incorporation Efficiency of Pyrimidine Analogues in Leishmania donovani

+------------------------+---------------------+ | Compound | Incorporation Rate | +------------------------+---------------------+ | 5-Ethynylpyrimidin-2-amine | 78.4% ± 3.2 | | EdU | 92.1% ± 2.8 | | EdC | 34.7% ± 4.1 | +------------------------+---------------------+ While EdU achieves higher incorporation rates, its uracil base triggers rapid excision repair in host cells, limiting its utility in prolonged infections. In contrast, 5-ethynylpyrimidin-2-amine’s modified base evades repair machinery, making it preferable for studying chronic protozoan infections [5].

Interference with Pyrimidine Biosynthesis Pathways

The compound exerts dual effects on pyrimidine metabolism, targeting both de novo synthesis and salvage pathways. In Mycobacterium tuberculosis, it competitively inhibits thymidylate kinase (TMPK^mtb^), an enzyme essential for converting dTMP to dTDP. Kinetic assays show that 5-ethynylpyrimidin-2-amine derivatives bind TMPK^mtb^ with inhibition constants (K~i~) as low as 0.27 µM, effectively starving the pathogen of thymidine nucleotides [2] [3].

Additionally, the compound suppresses dihydroorotate dehydrogenase (DHODH) activity in Plasmodium falciparum, blocking the de novo synthesis of orotate. This dual-mode action ensures broad-spectrum efficacy against pathogens reliant on divergent pyrimidine biosynthesis strategies.